1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole
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Overview
Description
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its two methyl groups at positions 1 and 2, and two phenyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or charge transport in material science.
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine: A fully saturated analogue of pyrazole with similar structural features but different reactivity.
Imidazole: A structural analogue with two non-adjacent nitrogen atoms, commonly found in biological systems.
Isoxazole: Another analogue where the nitrogen atom in position 1 is replaced by oxygen.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
51771-95-0 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenyl-3H-pyrazole |
InChI |
InChI=1S/C17H18N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
JARFAUHJHIUGCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C=C(N1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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